

2,3,3-Trimethyl-5-nitro-3H-indole molecular weight and formula

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Compound of Interest

Compound Name: 2,3,3-Trimethyl-5-nitro-3H-indole

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An In-Depth Technical Guide to **2,3,3-Trimethyl-5-nitro-3H-indole**: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of **2,3,3-Trimethyl-5-nitro-3H-indole** (also known as 5-Nitro-2,3,3-trimethylindolenine), a key heterocyclic building block in synthetic organic chemistry. We delve into its fundamental physicochemical properties, established synthetic methodologies, detailed spectroscopic characterization, and significant applications, particularly its role as a precursor in the development of dyes and advanced materials. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile intermediate.

Physicochemical Properties

2,3,3-Trimethyl-5-nitro-3H-indole is a solid compound, typically appearing as pale yellow to brown granules or powder.^[1] Its core structure is a 3H-indole (indolenine) ring, which features a bicyclic system of fused benzene and pyrrole rings, distinguished from the more common 1H-indole by the position of the double bond.^[1] The molecule is further functionalized with three methyl groups at the 2- and 3-positions, enhancing its lipophilicity, and a strong electron-withdrawing nitro group at the 5-position of the benzene ring.^[1]

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	[1][2][3]
Molecular Weight	204.23 g/mol	[1][4]
CAS Number	3484-22-8	[1][2][5]
Appearance	Pale yellow to brown solid/powder	[1]
Purity	Typically ≥97%	[2][5]
Melting Point	125.0 to 132.0 °C	
IUPAC Name	2,3,3-trimethyl-5-nitro-3H-indole	[5]
InChI Key	DDORSJSRAREODY-UHFFFAOYSA-N	[2][6]

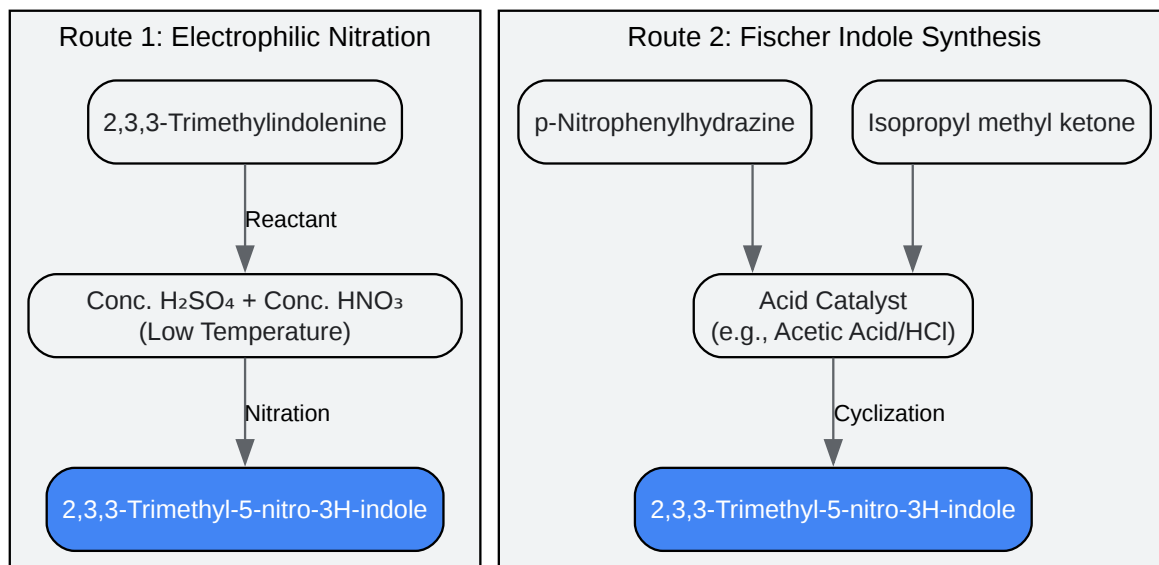
Synthesis and Mechanistic Insights

The synthesis of **2,3,3-Trimethyl-5-nitro-3H-indole** is primarily achieved through two well-established routes: the electrophilic nitration of a pre-formed indolenine core and the Fischer indole synthesis for building the core itself.

Electrophilic Nitration of 2,3,3-Trimethylindolenine

This is the most direct and common method for producing the title compound. The reaction involves the regioselective nitration of the 2,3,3-trimethylindolenine precursor.

Mechanism: Under strongly acidic conditions, such as a mixture of concentrated sulfuric and nitric acids, the indolenine nitrogen is protonated. This makes the benzene ring susceptible to electrophilic attack. The nitronium ion (NO₂⁺), generated in situ from the acid mixture, acts as the electrophile. The substitution occurs preferentially at the 5-position of the indole ring, which is electronically favored.[1] Careful temperature control is critical; the reaction is initiated at low temperatures (e.g., in an ice bath) to manage the exothermic nature of the nitration and prevent unwanted side reactions or degradation.[7]



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Caption: Key synthetic routes to **2,3,3-Trimethyl-5-nitro-3H-indole**.

Fischer Indole Synthesis

An alternative approach is the Fischer indole synthesis, which constructs the indole ring system from simpler precursors.[8] This method involves reacting a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[8][9] To obtain the target molecule, p-nitrophenylhydrazine is reacted with isopropyl methyl ketone in the presence of a suitable acid catalyst, such as a mixture of acetic acid and hydrochloric acid.[8][9] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes an acid-catalyzed[5][5]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the final aromatic indole structure.[8]

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. A combination of NMR, IR, and mass spectrometry is typically employed.

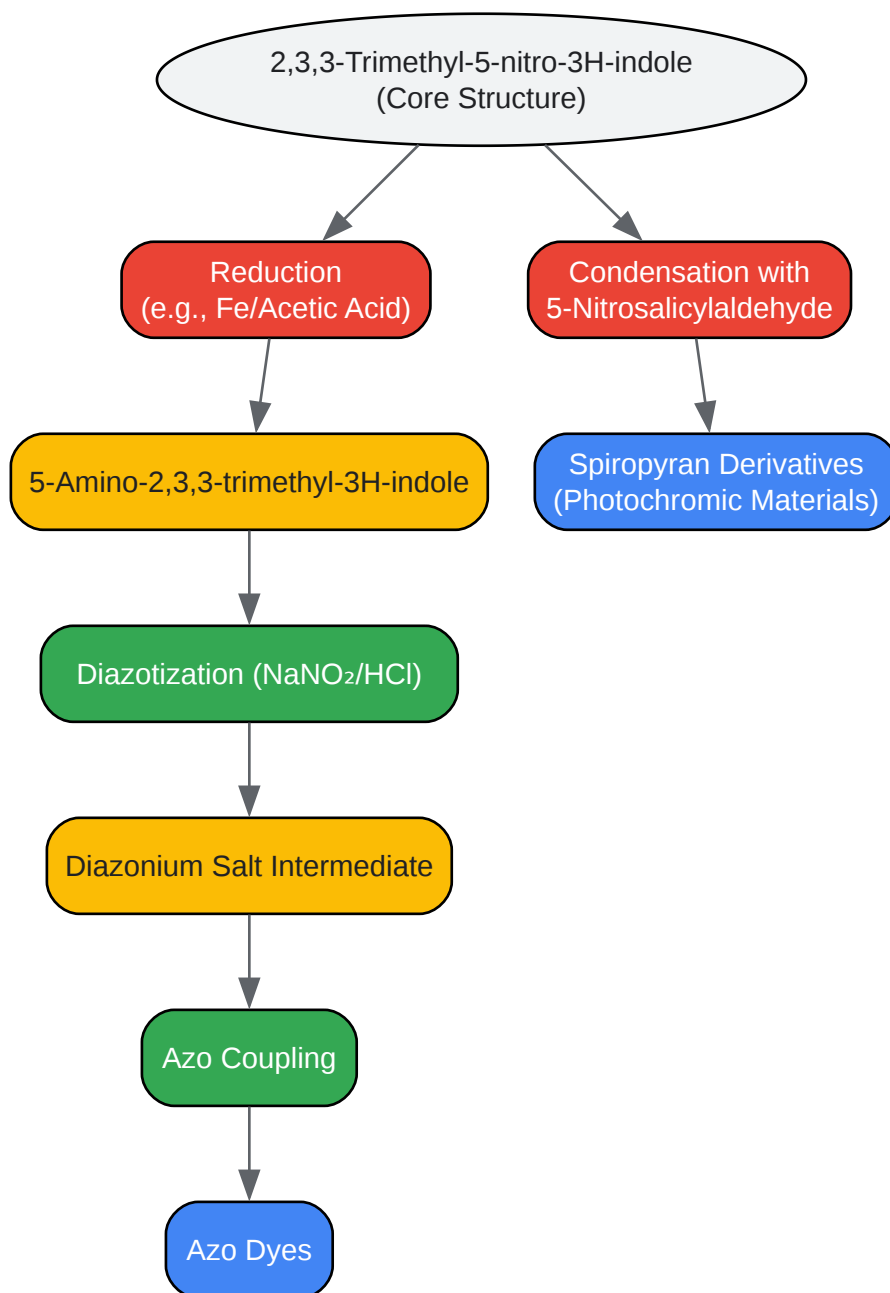
Technique	Observed Peaks / Data	Source
¹ H-NMR (300 MHz, CDCl ₃)	δ 8.25 (dd, 1H), 8.16 (d, 1H), 7.61 (d, 1H), 2.36 (s, 3H), 1.37 (s, 6H)	[7]
¹³ C-NMR (300 MHz, CDCl ₃)	δ 194.24, 158.95, 146.69, 145.61, 124.56, 120.05, 117.19, 54.51, 22.74, 16.02	[7]
IR (ATR, cm ⁻¹)	2977, 1565, 1515 (NO ₂ stretch), 1420, 1333 (NO ₂ stretch)	[7]
GC-MS (EI)	m/z: 204.05 ([M] ⁺), 189.00, 143.05, 114.98, 91.02	[7]

Expert Interpretation:

- ¹H-NMR: The downfield signals between 7.61 and 8.25 ppm are characteristic of the aromatic protons on the nitro-substituted benzene ring. The singlet at 2.36 ppm corresponds to the methyl group at the C2 position, while the singlet at 1.37 ppm, integrating to six protons, confirms the two geminal methyl groups at the C3 position.[7]
- ¹³C-NMR: The spectrum shows 11 distinct carbon signals, consistent with the molecular formula. The signal at 194.24 ppm is characteristic of the C2 carbon involved in the C=N bond of the indolenine ring.
- IR Spectroscopy: The strong absorption bands around 1515 cm⁻¹ and 1333 cm⁻¹ are definitive indicators of the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, respectively.[7]
- Mass Spectrometry: The mass spectrum shows a molecular ion peak ([M]⁺) at m/z 204.05, which corresponds to the molecular weight of the compound.[7]

Chemical Reactivity and Synthetic Utility

The chemical behavior of **2,3,3-Trimethyl-5-nitro-3H-indole** is dominated by the reactivity of its nitro group and its utility as a heterocyclic scaffold.



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Caption: Key chemical transformations and applications of the title compound.

Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to a primary amine. This transformation is a cornerstone of its synthetic utility.^[1] A common and effective method involves using iron powder in acetic acid.^[1] The resulting 5-amino-2,3,3-trimethyl-3H-indole is a valuable intermediate for further functionalization.

Application in Dye Synthesis

Historically and currently, a primary application of this compound is in the synthesis of azo dyes. Following the reduction of the nitro group to an amine, the resulting aminoindole can be diazotized using nitrous acid (generated from sodium nitrite and a strong acid). The subsequent diazonium salt is an electrophile that can be coupled with electron-rich aromatic compounds (coupling partners) to form brightly colored azo compounds.^[1]

Role as a Precursor for Photochromic Compounds

In materials science, 2,3,3-Trimethyl-3H-indole derivatives are crucial precursors for synthesizing spiropyrans. These molecules are known for their photochromic properties, meaning they can reversibly change color upon exposure to light. The indoline nitrogen can be alkylated and then condensed with aldehydes, such as 5-nitrosalicylaldehyde, to form complex spiropyran structures.^[10] This application highlights the compound's relevance beyond traditional dye chemistry into the realm of smart materials.

Detailed Experimental Protocols

The following protocols are based on established literature procedures and represent self-validating systems for the synthesis and transformation of the title compound.

Protocol: Synthesis via Nitration of 2,3,3-Trimethylindolenine

This protocol is adapted from ChemSpider Synthetic Pages.^[7]

- **Preparation:** In a 250 mL conical flask, add 2,3,3-trimethylindole (12.42 g, 78 mmol) to concentrated sulfuric acid (46 mL). Stir until dissolved.
- **Cooling:** Place the flask in an ice bath to cool the solution.

- **Nitrating Mixture:** Separately, prepare a pre-cooled mixture of concentrated sulfuric acid (7 mL) and concentrated nitric acid (9.4 mL, 0.23 mol).
- **Addition:** Add the nitrating mixture dropwise to the stirred indolenine solution, maintaining a low temperature.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
- **Precipitation:** Pour the reaction mixture slowly over a large volume of ice (approx. 500 g). A precipitate will form.
- **Neutralization & Isolation:** Allow the mixture to stand, then slowly neutralize to a pH of ~8 by adding sodium hydroxide pellets. Isolate the resulting precipitate by vacuum filtration.
- **Washing:** Wash the solid product thoroughly with deionized water (500 mL).
- **Purification:** Dissolve the crude solid in a minimum amount of hot methanol, filter to remove any insoluble impurities, and evaporate the solvent to yield **2,3,3-trimethyl-5-nitro-3H-indole** as a solid. Expected Yield: ~78%.^[7]

Protocol: Reduction to 5-Amino-2,3,3-trimethyl-3H-indole

This protocol describes a general method for nitro group reduction.^[1]

- **Setup:** In a round-bottom flask equipped with a reflux condenser, heat a mixture of iron powder and 7% aqueous acetic acid.
- **Reactant Solution:** Separately, dissolve **2,3,3-trimethyl-5-nitro-3H-indole** in hot ethanol.
- **Addition:** Add the hot ethanolic solution of the nitroindole portion-wise to the stirred, heated iron/acetic acid mixture.
- **Reaction:** Reflux the mixture until the reaction is complete (monitor by TLC).

- Workup: After cooling, filter the reaction mixture to remove iron salts. Neutralize the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Dry the organic extracts, evaporate the solvent, and purify the residue by column chromatography or recrystallization to obtain 2,3,3-trimethyl-3H-indolenine-5-amine. Reported Yield: 65%.^[1]

Safety and Handling

2,3,3-Trimethyl-5-nitro-3H-indole should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.

GHS Information	Details
Pictogram	Warning
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements	P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Source for safety information:^[5]

Conclusion

2,3,3-Trimethyl-5-nitro-3H-indole is a valuable and versatile chemical intermediate. Its straightforward synthesis, combined with the rich reactivity of the nitro-functionalized indole core, makes it an essential building block for a wide range of target molecules. From the synthesis of traditional azo dyes to its application as a precursor for modern photochromic materials, this compound continues to be of significant interest to researchers in organic synthesis, materials science, and drug discovery.

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References

- 1. 2,3,3-Trimethyl-5-nitro-3H-indole | 3484-22-8 | Benchchem [benchchem.com]
- 2. 3H-Indole, 2,3,3-trimethyl-5-nitro- | CymitQuimica [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Chemscone ChemScene | 2,3,3-Trimethyl-5-nitro-3H-indole | 5G | CS-W018934 | Fisher Scientific [fishersci.com]
- 5. 2,3,3-Trimethyl-5-nitro-3H-indole | 3484-22-8 [sigmaaldrich.com]
- 6. PubChemLite - 2,3,3-trimethyl-5-nitro-3h-indole (C11H12N2O2) [pubchemlite.lcsb.uni.lu]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. New 3H-Indole Synthesis by Fischer's Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
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Phone: (601) 213-4426

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